![molecular formula C12H21NO2S B15317644 N-[(3S)-2-oxothiolan-3-yl]octanamide](/img/structure/B15317644.png)
N-[(3S)-2-oxothiolan-3-yl]octanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3S)-2-oxothiolan-3-yl]octanamide is an organic compound belonging to the class of N-acyl-alpha amino acids and derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S)-2-oxothiolan-3-yl]octanamide typically involves the reaction of an appropriate thiolactone with an octanoyl chloride in the presence of a base. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Base: Triethylamine or pyridine
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(3S)-2-oxothiolan-3-yl]octanamide undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Alcohols
Substitution: N-substituted amides
Scientific Research Applications
N-[(3S)-2-oxothiolan-3-yl]octanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in cell signaling and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3S)-2-oxothiolan-3-yl]octanamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Modulating signaling pathways: Affecting cellular communication and function.
Interacting with receptors: Altering receptor activity and downstream effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-octanamide
- N-(2-Oxotetrahydrofuran-3-yl)octanamide
- 3-Oxo-octanoic acid (2-oxo-tetrahydro-furan-3-yl)-amide
Uniqueness
N-[(3S)-2-oxothiolan-3-yl]octanamide is unique due to its specific structural features, such as the oxothiolan ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H21NO2S |
|---|---|
Molecular Weight |
243.37 g/mol |
IUPAC Name |
N-[(3S)-2-oxothiolan-3-yl]octanamide |
InChI |
InChI=1S/C12H21NO2S/c1-2-3-4-5-6-7-11(14)13-10-8-9-16-12(10)15/h10H,2-9H2,1H3,(H,13,14)/t10-/m0/s1 |
InChI Key |
HUVNJHDSZQVSJY-JTQLQIEISA-N |
Isomeric SMILES |
CCCCCCCC(=O)N[C@H]1CCSC1=O |
Canonical SMILES |
CCCCCCCC(=O)NC1CCSC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


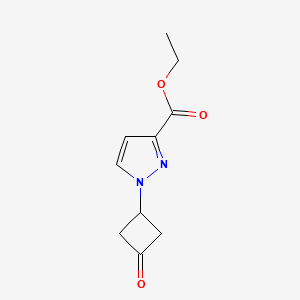
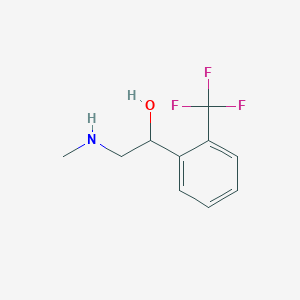


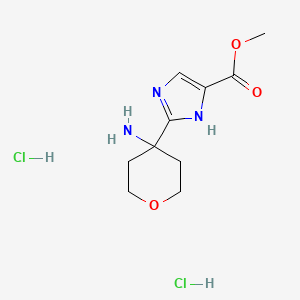
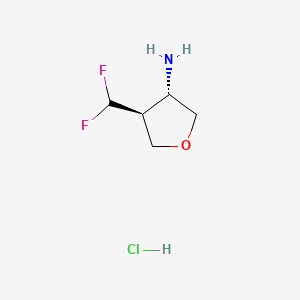
![Benzene, 1-bromo-2-[1-(bromomethyl)ethenyl]-](/img/structure/B15317612.png)
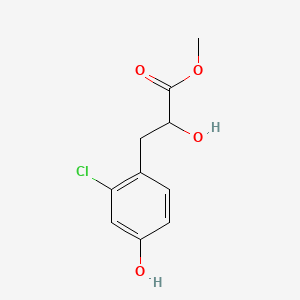
amine hydrochloride](/img/structure/B15317619.png)
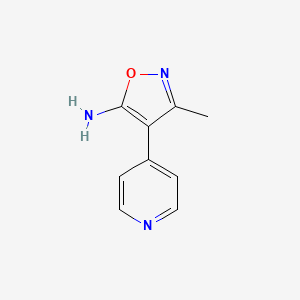
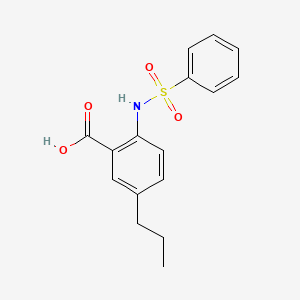

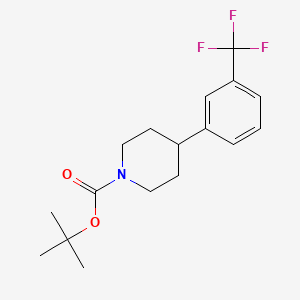
![N-(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-acetamide](/img/structure/B15317643.png)
